molecular formula C21H22ClN3O5S B10954321 {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone

{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone

Cat. No.: B10954321
M. Wt: 463.9 g/mol
InChI Key: RGEKXGHTHJVRRF-UHFFFAOYSA-N
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Description

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE is a complex organic compound that features a combination of sulfonyl, piperazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole moiety.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used but may include various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in the field of anti-infectives and anti-inflammatory agents.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine and isoxazole moieties can enhance binding affinity and specificity . This multi-faceted interaction allows the compound to exert its biological effects effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}METHANONE lies in its combination of functional groups, which provides a versatile platform for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C21H22ClN3O5S

Molecular Weight

463.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C21H22ClN3O5S/c1-14-19(15(2)30-23-14)13-17-5-8-20(29-17)21(26)24-9-11-25(12-10-24)31(27,28)18-6-3-16(22)4-7-18/h3-8H,9-13H2,1-2H3

InChI Key

RGEKXGHTHJVRRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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